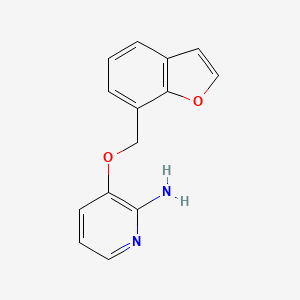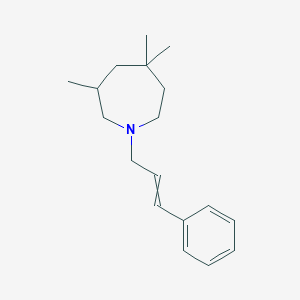![molecular formula C55H40N2O3S3 B12591964 2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine CAS No. 650606-91-0](/img/structure/B12591964.png)
2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine is a complex organic compound characterized by its unique structure, which includes methoxy, phenyl, and thiophene groups attached to a pyrimidine core.
Méthodes De Préparation
The synthesis of 2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the substitution of chlorine atoms on a pyrimidine ring with the corresponding methoxy-phenyl-thiophene groups. This process often requires the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and may involve refluxing the solution in the presence of an excess of the corresponding amine
Analyse Des Réactions Chimiques
2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may produce reduced phenyl derivatives.
Applications De Recherche Scientifique
2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound may have potential biological activity, although specific applications in biology require further research.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its interactions with biological targets.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but its interactions are believed to be influenced by the presence of methoxy, phenyl, and thiophene groups .
Comparaison Avec Des Composés Similaires
2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine can be compared to other similar compounds, such as:
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: This compound has a similar triazine core but different substituents, leading to distinct chemical properties and applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine core with different functional groups, resulting in unique reactivity and uses.
2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine: This compound has bromothiophene groups instead of methoxy-phenyl-thiophene groups, leading to different chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
650606-91-0 |
|---|---|
Formule moléculaire |
C55H40N2O3S3 |
Poids moléculaire |
873.1 g/mol |
Nom IUPAC |
2,4,6-tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine |
InChI |
InChI=1S/C55H40N2O3S3/c1-58-46-31-38(52-28-25-49(61-52)35-13-7-4-8-14-35)19-22-41(46)44-34-45(42-23-20-39(32-47(42)59-2)53-29-26-50(62-53)36-15-9-5-10-16-36)57-55(56-44)43-24-21-40(33-48(43)60-3)54-30-27-51(63-54)37-17-11-6-12-18-37/h4-34H,1-3H3 |
Clé InChI |
FLFUCPCTAHKEBL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC=CC=C3)C4=CC(=NC(=N4)C5=C(C=C(C=C5)C6=CC=C(S6)C7=CC=CC=C7)OC)C8=C(C=C(C=C8)C9=CC=C(S9)C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)





![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

